4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one
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Overview
Description
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one is a complex organic compound that combines the structural features of both quinoline and coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with 3-acetylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the coumarin and quinoline moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of hydroxyquinoline and hydroxycoumarin derivatives.
Substitution: Formation of halogenated quinoline or coumarin derivatives.
Scientific Research Applications
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
DNA Intercalation: Binding to DNA and interfering with its replication and transcription processes.
Signal Transduction: Modulating signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2(1H)-one: Shares the quinoline core structure.
3-acetylcoumarin: Shares the coumarin core structure.
Coumarin derivatives: Various compounds with the coumarin scaffold.
Uniqueness
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one is unique due to its combined structural features of quinoline and coumarin, which may confer distinct biological and chemical properties compared to its individual components.
Properties
IUPAC Name |
4-hydroxy-3-(2-oxochromen-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c20-16-11-6-2-3-7-13(11)19-17(21)15(16)12-9-10-5-1-4-8-14(10)23-18(12)22/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFRTCNSCCPAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C4=CC=CC=C4NC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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